molecular formula C22H24N2O3S2 B15029421 N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline

Cat. No.: B15029421
M. Wt: 428.6 g/mol
InChI Key: COPXLXMSDVMMAJ-UHFFFAOYSA-N
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Description

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline is a complex organic compound with a unique structure that includes both quinoline and dithiolo moieties

Preparation Methods

The synthesis of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dithiolo group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .

Chemical Reactions Analysis

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.

Scientific Research Applications

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds to N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline include other quinoline derivatives and dithiolo compounds. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of quinoline and dithiolo moieties in this compound provides distinct chemical and biological properties that set it apart from other related compounds .

Properties

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2O3S2/c1-6-27-14-7-9-16-15(11-14)19-20(22(2,3)24-16)28-29-21(19)23-17-12-13(25-4)8-10-18(17)26-5/h7-12,24H,6H2,1-5H3

InChI Key

COPXLXMSDVMMAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=CC(=C4)OC)OC)SS3)(C)C

Origin of Product

United States

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